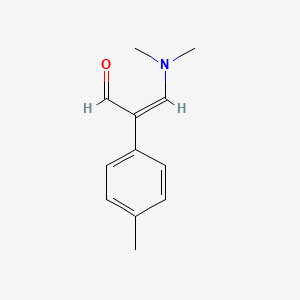![molecular formula C25H19ClN4O3 B2966403 2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251598-44-3](/img/structure/B2966403.png)
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- A study on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed a series of compounds synthesized through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines. These compounds exhibited potent cytotoxic activities against various cancer cell lines, demonstrating significant potential for cancer therapy (Deady et al., 2003).
- Research on pyrazolo[3,4-c]quinoline derivatives indicated their synthesis from specific precursors, undergoing aminoalkylation uniquely at certain positions, highlighting the chemical versatility and potential for creating diverse bioactive molecules (Nagarajan & Shah, 1992).
Structural and Optical Properties
- The structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives were studied, demonstrating their potential in materials science for various applications, including electronics and photonics (Zeyada et al., 2016).
Supramolecular Aggregation
- A detailed analysis of supramolecular aggregation in dihydrobenzopyrazoloquinolines showed how substitution affects the dimensionality of these aggregations, which is crucial for understanding their potential in nanotechnology and molecular engineering (Portilla et al., 2005).
Synthesis and Antimicrobial Screening
- Synthesis and in vitro antimicrobial screening of novel azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties highlighted the potential of these compounds as antibacterial agents against pathogenic bacteria, emphasizing their significance in developing new antimicrobial drugs (Idrees et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine to form the intermediate Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then reacted with chloroacetyl chloride to introduce the carboxamide group, followed by reduction with sodium borohydride to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "chloroacetyl chloride", "sodium borohydride" ], "Reaction": [ "Step 1: Reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine in ethanol to form the Schiff base intermediate.", "Step 2: Cyclization of the Schiff base intermediate with ethyl acetoacetate in the presence of piperidine to form the pyrazoloquinoline ring system.", "Step 3: Reaction of the pyrazoloquinoline intermediate with chloroacetyl chloride in the presence of triethylamine to introduce the carboxamide group.", "Step 4: Reduction of the carboxamide intermediate with sodium borohydride in methanol to form the final product." ] } | |
CAS-Nummer |
1251598-44-3 |
Molekularformel |
C25H19ClN4O3 |
Molekulargewicht |
458.9 |
IUPAC-Name |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-4-2-3-15(11-19)13-28-24(31)16-5-10-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-8-6-17(26)7-9-18/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI-Schlüssel |
BQYKNOJNKIVALA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



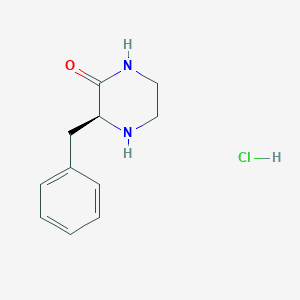
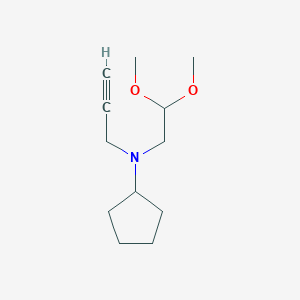
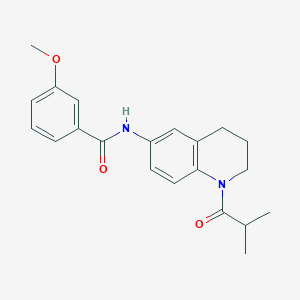
![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966332.png)
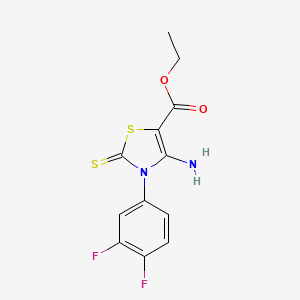
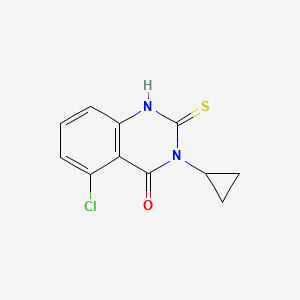
![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)
![N-[2-[2-(Ethoxymethyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2966338.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)

